4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

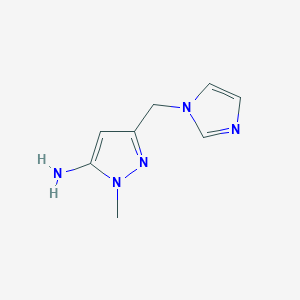

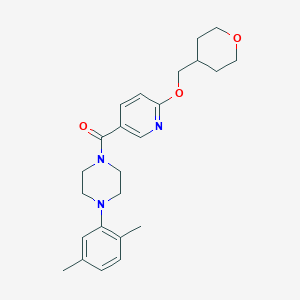

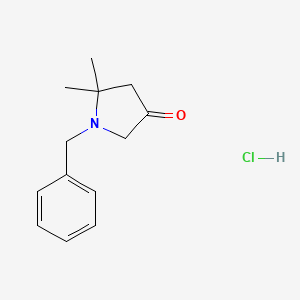

“4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” is a chemical compound with the CAS Number: 163918-99-8 . It has a molecular weight of 201.23 and its molecular formula is C11H11N3O . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzonitrile . The InChI code for this compound is 1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) .

Wissenschaftliche Forschungsanwendungen

Microbial-Mediated Abiotic Transformation

The microbial-mediated abiotic formation and transformation of various sulfonamide drugs, including transformations involving aromatic amines under denitrifying conditions, have been studied. This research is significant in understanding the environmental behavior and transformation of these compounds (Nödler, Licha, Barbieri, & Pérez, 2012).

Pharmaceutical Synthesis Optimization

Optimization of the synthesis process, specifically through unsymmetrical Hantzsch reactions, is crucial in the manufacture of pharmaceutical compounds. This involves the careful control of reagent addition and yield optimization, as exemplified in the synthesis of potassium-channel openers for urinary incontinence treatment (Hopes, Parker, & Patel, 2006).

Androgen Receptor Antagonists

Compounds such as 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles have been synthesized and investigated for their potential as androgen receptor antagonists, demonstrating significant in vitro and in vivo potency (Xiao et al., 2010).

Intermediate in HIV-1 Inhibitors

The synthesis of intermediates like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, crucial for developing HIV-1 reverse transcriptase inhibitors, highlights the importance of such compounds in antiviral research (Ju Xiu-lia, 2015).

Electrocyclic Reactions and Diastereoselectivity

Research into trapping oxonium ylides with Michael acceptors, including the use of 4-oxo-enoates, has been explored for its potential in creating α-hydroxyesters with high diastereoselectivity. This is important for synthesizing various organic compounds (Han et al., 2011).

Selective Androgen Receptor Modulators

The synthesis of derivatives like 4-(5-oxopyrrolidine-1-yl)benzonitrile and its evaluation as a selective androgen receptor modulator (SARM) demonstrates its potential in therapeutics for conditions like muscle wasting and CNS disorders (Aikawa et al., 2017).

Lithium Ion Battery Technology

In the field of energy storage, compounds like 4-(Trifluoromethyl)-benzonitrile have been utilized as novel electrolyte additives for high voltage lithium ion batteries, showing promise in enhancing cyclic stability and performance (Huang et al., 2014).

Safety and Hazards

The safety information for “4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHLNECAEDCZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)

![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)